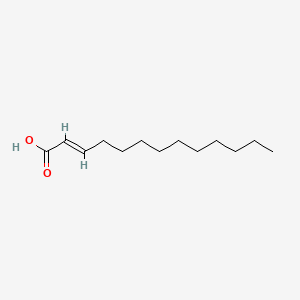

(Z)-tridec-2-enoic acid

Description

Microbial Sources and Isolation Contexts

While research into the broader presence of 2-tridecenoic acid in bacteria is ongoing, its saturated counterpart, tridecanoic acid, has been identified in several bacterial species and is noted for its biological activities. For instance, tridecanoic acid has been isolated from Bacillus sp. and has demonstrated antimicrobial properties. researchgate.net Studies have also shown that N-tridecanoic acid can inhibit the formation of biofilms and persistence in Escherichia coli. jmb.or.kr The methyl ester of tridecanoic acid, isolated from the aquatic herb Monochoria hastata, has shown significant antibacterial activity against various gastrointestinal pathogens. researchgate.net Although not 2-tridecenoic acid, the related compound cis-2-decenoic acid, produced by Pseudomonas aeruginosa, acts as a signaling molecule that can inhibit biofilm formation. jmb.or.kr

In the realm of fungi, fatty acid profiles are valuable for chemotaxonomic differentiation. Studies on various Fusarium species have shown that the production of certain fatty acids, including tridecanoic acid, can be induced by specific growth conditions. For example, in Fusarium anthophilum, tridecanoic acid was produced when the growth medium was supplemented with glutamic acid and methionine. academicjournals.org Furthermore, an analysis of anaerobic gut fungi, including Neocallimastix, Orpinomyces, and Piromyces, identified tridecanoic acid as the second most abundant fatty acid. scielo.br Additionally, 2-hydroxytridecanoic acid has been identified as a fungal metabolite. nih.gov

Plant Metabolite Identification

The lipid composition of seeds and fruits often includes a diverse array of fatty acids. In a study of sapota (Manilkara achras) seeds, tridecanoic acid was detected in seeds from fruits with corky tissue, while it was absent in seeds from healthy fruits. ijsrp.org The analysis of volatile oils from Capparis spinosa (caper) revealed the presence of tridecanoic acid in suspension cells, but not in the seeds or fruit. plos.org Research on coconut (Cocos nucifera L.) embryos utilized tridecanoic acid as an internal standard for lipid analysis, indicating its utility in such studies. oup.com

Investigations into the fatty acid composition of plant vegetative tissues have also identified tridecanoic acid. In the leaves of Sesuvium portulacastrum, tridecanoic acid was found as a minor component of the total fatty acids. europeanreview.org A study on the fern Asplenium scolopendrium noted the presence of tridecanoic acid in its fronds after wintering, suggesting a role in adaptation to cold conditions. mdpi.com Furthermore, 2-tridecenoic acid itself has been reported in Salvia fruticosa. nih.gov

Animal and Ecological System Presence

Invertebrate Cuticular Lipids

Current research does not provide significant evidence for the presence of 2-Tridecenoic acid in the cuticular lipids of invertebrates. Studies on the composition of insect cuticles have identified a variety of fatty acids; however, 2-Tridecenoic acid is not commonly reported.

In contrast, its saturated counterpart, tridecanoic acid (C13:0) , has been documented in the chemical profiles of several insect species. For instance, tridecanoic acid is found in the cuticular lipids of the greater wax moth, Galleria mellonella, and has been identified as a component that disappears from the cuticle of adult males after copulation, suggesting a potential role in chemical communication or reproductive processes. mdpi.com It has also been detected in the bodies of the wheat stink bug (Aelia rostrata), the black soldier fly (Hermetia illucens), the mealworm (Tenebrio molitor), and on the cuticle of the fly Sarcophaga argyrostoma. mdpi.com The functions of tridecanoic acid in these species are not yet fully understood. mdpi.com

The following table summarizes the documented occurrence of the related compound, tridecanoic acid, in various invertebrates. It is important to note that this data does not include 2-Tridecenoic acid.

| Invertebrate Species | Finding |

| Galleria mellonella (Greater Wax Moth) | Present in adult males, absent after copulation. mdpi.com |

| Aelia rostrata (Wheat Stink Bug) | Found in the body. mdpi.com |

| Hermetia illucens (Black Soldier Fly) | Found in the body. mdpi.com |

| Tenebrio molitor (Mealworm) | Found in the body. mdpi.com |

| Sarcophaga argyrostoma (Flesh Fly) | Present on the cuticle of larvae, pupae, and adults. mdpi.com |

Vertebrate Metabolic Profiles (non-human)

There is a significant lack of information regarding the presence and metabolic pathways of 2-Tridecenoic acid in non-human vertebrates.

Research on odd-chain fatty acids in vertebrates has primarily focused on saturated forms. For example, the enzyme elongase ELOVL6, present in vertebrates, is known to catalyze the elongation of even-chain saturated and monounsaturated fatty acids and has also been shown to elongate odd-chain saturated fatty acids such as tridecanoic acid (n-13:0) to pentadecanoic acid (n-15:0). cambridge.org Tridecanoic acid itself is found in small amounts in various animal tissues, often originating from dietary sources like dairy products and some vegetable oils. ontosight.aisolubilityofthings.com In some scientific studies, tridecanoic acid has been used as an internal or surrogate standard in the analysis of fatty acids from vertebrate samples, such as in the study of eggs from the Giant Kōkopu (Galaxias argenteus), a fish species. journals.co.za

Structure

3D Structure

Properties

CAS No. |

6969-16-0 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(Z)-tridec-2-enoic acid |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11- |

InChI Key |

GQVYBECSNBLQJV-QXMHVHEDSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C\C(=O)O |

Canonical SMILES |

CCCCCCCCCCC=CC(=O)O |

Other CAS No. |

32466-55-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Interdisciplinary Research Landscape

Synthesis and Analytical Methodologies

The ability to synthesize 2-tridecenoic acid and related compounds is crucial for research purposes. Chemical synthesis methods are employed to produce these molecules for various studies, including those investigating their biological activities. europa.eu For instance, the synthesis of long-chain iso-fatty acids has been developed to create natural products for further investigation. researchgate.net

A variety of analytical techniques are utilized to detect and quantify 2-tridecenoic acid and its isomers. Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing fatty acids in complex biological samples. researchgate.net High-performance liquid chromatography (HPLC) is also employed, sometimes in conjunction with mass spectrometry, for the separation and identification of these compounds. sigmaaldrich.com

Bacterial Systems

Potential Applications in Biotechnology and Agriculture

The unique properties of 2-tridecenoic acid and related fatty acids have led to investigations into their potential applications. In biotechnology, there is interest in using fatty acids as precursors for the production of bio-based materials and biofuels. chemimpex.com For example, 2-tridecenoic acid can undergo metathesis polymerization to create polyesters. vulcanchem.com

In agriculture, the potential of fatty acids as biocontrol agents is an active area of research. Extracts from plants containing tridecanoic acid have shown insecticidal activities against various pests. unsri.ac.idmdpi.com The understanding of how these compounds influence insect behavior and physiology could lead to the development of novel and more sustainable pest management strategies.

Data Tables

Table 1: Physicochemical Properties of 2-Tridecenoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C13H24O2 nih.gov |

| Molecular Weight | 212.33 g/mol chemimpex.com |

| CAS Number | 6969-16-0 |

| Appearance | White to light yellow powder or lump chemimpex.com |

| Melting Point | 30 - 32 °C chemimpex.com |

| Freezing Point | 31 °C |

Table 2: Research Applications of Tridecanoic Acid (a related saturated fatty acid)

| Research Area | Application | Reference |

|---|---|---|

| Insect Pheromone Research | Used to study the biosynthesis of sex pheromones in moths. | acs.org |

| Enzymology | Identified as a naturally bound ligand to phospholipase A2. | nih.gov |

| Agricultural Science | Investigated for its effects on the locomotor activity of soil mites. | ecology.dp.ua |

| Insect Pathology | Detected in the hemolymph of insects following fungal infection. | mdpi.com |

| Biocontrol | Found in plant extracts with insecticidal properties. | unsri.ac.idmdpi.com |

Biosynthesis and Metabolic Pathways

De Novo Biosynthesis Mechanisms

De novo synthesis refers to the creation of complex molecules from simple precursors. The synthesis of odd-chain fatty acids follows the general principles of fatty acid synthesis but begins with a different starting molecule.

The biosynthesis of straight-chain fatty acids is initiated by a primer molecule. For the common even-chain fatty acids, this primer is acetyl-CoA. However, for odd-chain fatty acids, the synthesis is primed by propionyl-CoA. nih.govskinident.worldresearchgate.net This three-carbon molecule can be generated from several metabolic routes, including the catabolism of specific amino acids like valine, isoleucine, threonine, and methionine, as well as from the β-oxidation of pre-existing odd-chain fatty acids. usmlestrike.comnih.govnih.gov

The crucial first condensation step in odd-chain fatty acid synthesis involves the reaction of propionyl-CoA with malonyl-CoA, which is catalyzed by β-ketoacyl-ACP synthase III (KAS III). nih.govscispace.com This reaction forms a five-carbon intermediate, 3-oxovaleryl-ACP, which marks the entry point into the fatty acid synthase (FAS) elongation cycle. nih.govscispace.com Subsequent cycles add two-carbon units from malonyl-CoA, leading to the formation of an odd-chain fatty acyl-ACP. nih.gov For example, the synthesis of tridecanoyl-ACP (the saturated precursor to 2-tridecenoic acid) requires one propionyl-CoA primer and five molecules of malonyl-CoA.

The elongation of the fatty acid chain is carried out by the Fatty Acid Synthase (FAS) system. aocs.org In bacteria and plants, this is a Type II FAS, which consists of a series of discrete, monofunctional enzymes. agriculturejournals.cz In contrast, animals and fungi possess a Type I FAS, a large, multifunctional polypeptide. skinident.worldagriculturejournals.cz The core enzymatic reactions in the elongation cycle are conserved and are detailed in the table below.

| Step | Reaction | Enzyme | Description |

| 1 | Condensation | β-ketoacyl-ACP synthase (KAS) | Elongates the acyl chain by two carbons using malonyl-ACP as the donor. aocs.org |

| 2 | Reduction | β-ketoacyl-ACP reductase (KAR) | Reduces the β-keto group to a hydroxyl group, using NADPH as a reductant. aocs.orgagriculturejournals.cz |

| 3 | Dehydration | β-hydroxyacyl-ACP dehydratase (DH) | Removes a water molecule to create a double bond, forming a trans-2-enoyl-ACP. aocs.orgagriculturejournals.cz |

| 4 | Reduction | Enoyl-ACP reductase (ENR) | Reduces the double bond to form a saturated acyl-ACP, using NADPH or NADH. aocs.orgagriculturejournals.cz |

Odd-Chain Fatty Acid Synthesis Priming

Microbial Biosynthetic Routes

Microorganisms are a significant source of odd-chain fatty acids and provide robust platforms for their production through metabolic engineering.

Several microorganisms naturally produce odd-chain fatty acids by utilizing endogenous or exogenous sources of propionyl-CoA. For instance, bacteria such as Nocardia globerula can synthesize odd-numbered fatty acids, including C15:0 and C17:0, by using propionyl-CoA generated from the oxidation of branched-chain alkanes as a precursor for de novo synthesis. uba.arnih.govoup.com The yeast Yarrowia lipolytica and the bacterium Escherichia coli can also produce odd-chain fatty acids like tridecanoic acid when their growth medium is supplemented with propionate (B1217596). nih.govscispace.comasm.org The supplied propionate is intracellularly converted to propionyl-CoA by propionyl-CoA synthetase, which then primes the FAS pathway. nih.govresearchgate.net

Endogenous pathways for propionyl-CoA production are also utilized. Some microbes can synthesize propionyl-CoA from threonine via the intermediate α-ketobutyrate, a reaction catalyzed by threonine dehydratase. nih.gov This α-ketobutyrate is then converted to propionyl-CoA by the pyruvate (B1213749) dehydrogenase complex. nih.gov

Metabolic engineering has been extensively used to enhance the production of odd-chain fatty acids in various microbial hosts. nih.gov These strategies primarily focus on increasing the intracellular pool of propionyl-CoA and channeling it towards fatty acid synthesis.

Key engineering strategies include:

Increasing Propionyl-CoA Supply: This is achieved by overexpressing genes involved in propionyl-CoA synthesis. For example, upregulating the threonine biosynthesis pathway in E. coli and Y. lipolytica has been shown to boost the availability of propionyl-CoA and subsequently increase the production of odd-chain fatty acids. nih.gov

Enhancing Propionate Utilization: Overexpression of propionyl-CoA synthetase (prpE) from organisms like Salmonella enterica in E. coli improves the conversion of externally supplied propionate into the necessary primer. nih.govresearchgate.netscispace.com

Blocking Competing Pathways: The metabolic flux of propionyl-CoA can be directed away from competing catabolic pathways. A key example is the knockout or inhibition of methylmalonyl-CoA mutase (MCM), an enzyme that converts methylmalonyl-CoA (derived from propionyl-CoA) into succinyl-CoA for entry into the TCA cycle. researchgate.net Blocking this enzyme in Schizochytrium sp. significantly increased the titer of odd-chain fatty acids. researchgate.net

Optimizing Fatty Acid Synthase and Termination: Co-expression of specific acyl-ACP thioesterases (TEs), which cleave the completed fatty acid from the ACP, can be used to control the chain length of the final product. nih.govscispace.com

The table below summarizes some engineered microbial systems.

| Organism | Engineering Strategy | Outcome |

| Yarrowia lipolytica | Modular pathway engineering to boost propionyl-CoA synthesis from glucose. nih.gov | Increased percentage of odd-chain fatty acids from 0.84% to 3.86% of total fatty acids. nih.gov |

| Escherichia coli | Overexpression of propionyl-CoA synthetase (prpE) and specific acyl-ACP thioesterases (TEs) with propionate feeding. scispace.com | Production of undecanoic acid (C11:0), tridecanoic acid (C13:0), and pentadecanoic acid (C15:0). scispace.com |

| Schizochytrium sp. | Knockout of methylmalonyl-CoA mutase (MCM) to block propionyl-CoA consumption. researchgate.net | 5.76-fold increase in odd-chain fatty acid titer compared to wild type. researchgate.net |

Propionyl-CoA Dependent Pathways

Plant Biosynthetic Networks

In plants, de novo fatty acid synthesis primarily occurs within the plastids and is carried out by a Type II FAS system. aocs.orgagriculturejournals.cz The main products are typically the even-chain fatty acids palmitic acid (C16:0) and stearic acid (C18:0), with oleic acid being formed through desaturation of stearoyl-ACP. agriculturejournals.cz Odd-chain fatty acids are generally found only in trace amounts in most plant tissues. skinident.world

The presence of 2-tridecenoic acid has been reported in the plant Salvia fruticosa. nih.gov This indicates that specific plant species possess the necessary biochemical machinery for its synthesis, which would require a source of propionyl-CoA as a primer for the plastidial FAS II system. Additionally, some plant families, such as Flacourtiaceae, are known to synthesize cyclopentenyl fatty acids, which are derivatives of C16 and C18 fatty acids and include structures related to tridecanoic acid. fatplants.netnih.gov The biosynthesis of these specialized fatty acids points to unique enzymatic pathways, but the specific mechanisms for the production of 2-tridecenoic acid in plants are not yet fully elucidated.

Carbon Chain Elongation Processes

The backbone of 2-tridecenoic acid is a 13-carbon chain, classifying it as an odd-chain fatty acid. The biosynthesis of odd-chain fatty acids diverges from the more common even-chain fatty acid synthesis at the initial step.

De novo synthesis of fatty acids typically begins with the condensation of acetyl-CoA and malonyl-CoA. nih.gov However, for odd-chain fatty acids like the C13 backbone of 2-tridecenoic acid, the process initiates with a different primer molecule: propionyl-CoA. nih.govscispace.com Propionyl-CoA condenses with malonyl-CoA to form 3-oxovaleryl-ACP, a five-carbon compound that serves as the starting point for the synthesis of odd-chain fatty acids. nih.gov

Following this initiation, the fatty acid chain is extended through a cyclic series of reactions catalyzed by the multi-enzyme complex known as fatty acid synthase (FAS). nih.govwikipathways.org In each cycle, a two-carbon unit from malonyl-CoA is added to the growing chain. wikipathways.orgyoutube.com This elongation process is repeated until the desired chain length is achieved. To produce a 13-carbon fatty acid (tridecanoic acid), the five-carbon starter undergoes four cycles of elongation.

The key enzymatic activities involved in each elongation cycle are summarized below:

| Step | Reaction | Enzyme Activity |

| 1 | Condensation | Ketoacyl Synthase (KAS) |

| 2 | Reduction | Ketoacyl Reductase |

| 3 | Dehydration | 3-Hydroxyacyl Dehydratase |

| 4 | Reduction | Enoyl-Acyl Reductase |

Table 1: Enzymatic reactions in the fatty acid elongation cycle. Data sourced from wikipathways.org.

In addition to the primary FAS pathway in the cytoplasm, elongation of fatty acids can also occur in the endoplasmic reticulum and mitochondria, catalyzed by enzymes known as elongases. libretexts.org These systems typically use CoA-linked intermediates rather than the Acyl Carrier Protein (ACP) used in the FAS complex. libretexts.org

Microorganisms can utilize alternative pathways for carbon chain elongation (CCE). nih.gov Besides the fatty acid biosynthesis (FAB) pathway, some microbes employ a reverse β-oxidation (RBO) pathway to produce medium-chain carboxylates from shorter-chain fatty acids. nih.govfrontiersin.org

The introduction of the double bond at the second carbon (C-2) to form 2-tridecenoic acid is not a typical step in de novo synthesis, which produces saturated fatty acids. skinident.world This specific unsaturation may arise from the activity of desaturase enzymes or as an intermediate during the β-oxidation (degradation) of a longer-chain fatty acid.

Genetic Regulation of Fatty Acid Profiles

The final composition of fatty acids within an organism is tightly controlled by the expression of specific genes. The regulation of enzymes involved in fatty acid synthesis dictates the relative abundance of different fatty acids, including odd-chain varieties like tridecanoic acid, the saturated precursor to 2-tridecenoic acid.

The gene ACC, which encodes for acetyl-CoA carboxylase, represents a critical regulatory point as it catalyzes the formation of malonyl-CoA, the substrate for elongation. libretexts.org The fatty acid synthase (FAS) complex itself is encoded by one or more FAS genes, and its activity is central to the entire process. nih.govskinident.world

Research in various organisms has identified specific genes that influence the fatty acid profile. For instance, studies in oil palm have shown that the expression levels of genes like FabB (β-ketoacyl-ACP synthase I), FabD (malonyl CoA-ACP transacylase), and FabI (enoyl-ACP reductase) are crucial for fatty acid synthesis. nih.gov In one study, tridecanoic acid was found to be consistently down-regulated across different developmental stages of oil palm fruit, indicating strict genetic control over its accumulation. nih.gov

Engineered microbial systems provide further insight into genetic regulation. In Yarrowia lipolytica, a modular metabolic pathway containing seven different genes was constructed to enable the de novo production of odd-chain fatty acids from glucose, bypassing the need for propionate supplementation. scispace.com Similarly, engineered Escherichia coli have been used for the industrial production of fatty acids, where pathways like the fabB/fabF pathway are manipulated to control chain elongation. vulcanchem.com

The table below lists key genes and their roles in regulating fatty acid synthesis.

| Gene/Enzyme | Function | Regulatory Role |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA. libretexts.org | The primary regulated enzyme in fatty acid synthesis. libretexts.org |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes chain elongation. nih.gov | Synthesizes long-chain fatty acids; its components have specificities for different chain lengths. agriculturejournals.cz |

| FabB (β-ketoacyl-ACP synthase I) | Catalyzes the initial condensation step in elongation. nih.govagriculturejournals.cz | Activates the FAS system and is a key part of the fatty acid synthesis II pathway. nih.gov |

| Elongases | Catalyze elongation of fatty acids beyond C16 in the endoplasmic reticulum. libretexts.org | Determine the production of very-long-chain fatty acids. |

| Thioesterases | Cleave the completed fatty acid chain from the ACP. skinident.world | Specificity can determine the final chain length of the fatty acid produced. skinident.world |

Table 2: Key genes and enzymes in the regulation of fatty acid profiles.

Role in Broader Lipid Metabolism

Once synthesized, tridecanoic acid, the saturated counterpart of 2-tridecenoic acid, integrates into the broader network of lipid metabolism. It can serve as a building block for more complex lipids, act as an energy source, or participate in cellular signaling. ontosight.aifoodb.ca

As a fatty acid, tridecanoic acid is an endogenously produced metabolite. nih.gov It can be activated to its CoA ester, tridecanoyl-CoA, which is the metabolically active form. agriculturejournals.cz This molecule can then be incorporated into complex lipids like triacylglycerols for energy storage or into phospholipids, which are essential components of cell membranes. nih.govontosight.ai

Tridecanoyl-CoA can also be transported into the mitochondria for degradation through the β-oxidation pathway to produce energy. pathbank.org In this process, the fatty acid chain is sequentially shortened by two carbons in each cycle, producing acetyl-CoA, which can then enter the TCA cycle. pathbank.org The compound 2-tridecenoyl-CoA is a specific intermediate in the first step of a β-oxidation cycle of tridecanoyl-CoA.

Beyond its structural and energetic roles, there is evidence that medium-chain fatty acids can act as signaling molecules. jmb.or.kr For example, N-tridecanoic acid has been shown to inhibit biofilm formation in E. coli, suggesting a role in inter-cellular communication or regulation of virulence. jmb.or.kr The compound is also used in laboratory research as a reagent to study lipid metabolism and related biochemical processes. myskinrecipes.com

Biological Activities and Molecular Mechanisms Non Human

Antimicrobial Properties

2-Tridecenoic acid has demonstrated a range of antimicrobial effects, which are detailed in the following subsections.

Antibacterial Efficacy and Spectrum

The efficacy of 2-Tridecenoic acid and its derivatives against various bacterial species has been a subject of investigation. While specific data for 2-Tridecenoic acid is limited, studies on its related compounds provide insights into its potential antibacterial spectrum.

Research has indicated that fatty acids, in general, tend to be more effective against Gram-positive bacteria compared to Gram-negative bacteria. This is often attributed to the structural differences in the bacterial cell envelope. For instance, a study on tridecanoic acid methyl ester, a derivative of tridecanoic acid, showed notable antibacterial activity against several Gram-positive bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for Enterococcus faecalis were found to be 375 µg/mL and 750 µg/mL, respectively. For Bacillus cereus, the MIC and MBC were 750 µg/mL and 1375 µg/mL, respectively nih.gov.

| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) |

| Enterococcus faecalis | Tridecanoic acid methyl ester | 375 | 750 |

| Bacillus cereus | Tridecanoic acid methyl ester | 750 | 1375 |

| Staphylococcus aureus | Tridecanoic acid methyl ester | Not specified | Not specified |

| Streptococcus mutans | Tridecanoic acid methyl ester | Not specified | Not specified |

| Data derived from studies on Tridecanoic acid methyl ester. nih.gov |

The outer membrane of Gram-negative bacteria often presents a formidable barrier to hydrophobic compounds like fatty acids, leading to reduced susceptibility. However, some studies have shown that derivatives of tridecanoic acid can still exert an effect. For example, tridecanoic acid methyl ester displayed activity against Salmonella enterica serovar Typhimurium with a MIC of 375 µg/mL and an MBC of 750 µg/mL. Its activity against Escherichia coli was also noted, though specific MIC/MBC values were not provided in the same study nih.gov.

| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) |

| Salmonella enterica serovar Typhimurium | Tridecanoic acid methyl ester | 375 | 750 |

| Escherichia coli | Tridecanoic acid methyl ester | Not specified | Not specified |

| Data derived from studies on Tridecanoic acid methyl ester. nih.gov |

Gram-Positive Bacterial Interactions

Antifungal Efficacy

The antifungal properties of 2-alkenoic acids have been explored, with their activity being dependent on factors such as chain length and the pH of the medium asm.org. While specific antifungal data for 2-Tridecenoic acid is not extensively documented, studies on related compounds offer valuable insights. For instance, some alkenoic acids have shown inhibitory activity against various fungi, including Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes asm.org. In one study, new bis-alkenoic acid derivatives isolated from a marine-derived fungus exhibited antifungal activity against tea pathogenic fungi, with MIC values of 25-50 μ g/disc mdpi.com.

Anti-Biofilm Formation and Dispersion

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Certain fatty acids have emerged as promising agents that can interfere with biofilm formation and integrity. A closely related compound, cis-2-decenoic acid, has been extensively studied for its role as a signaling molecule that can induce the dispersion of established biofilms. This effect has been observed in a wide range of both Gram-negative and Gram-positive bacteria, as well as in the yeast Candida albicans mdpi.comresearchgate.netnih.gov. It is believed that cis-2-decenoic acid keeps cells in a constant metabolically active and/or dispersive growth state, thereby preventing biofilm formation mdpi.com. For instance, at a concentration of 125 μg/mL, cis-2-decenoic acid was found to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Furthermore, some medium-chain saturated fatty acids, such as undecanoic acid, lauric acid, and N-tridecanoic acid, have been shown to repress biofilm formation in enterohemorrhagic E. coli (EHEC) without exhibiting direct antimicrobial activity against the planktonic cells nih.govjmb.or.krkoreascience.kr.

| Compound | Organism | Effect |

| cis-2-Decenoic acid | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Proteus mirabilis, Bacillus subtilis, Candida albicans | Induces biofilm dispersion mdpi.com |

| cis-2-Decenoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibits biofilm formation at ≥ 125 µg/mL nih.gov |

| Undecanoic acid, Lauric acid, N-Tridecanoic acid | Enterohemorrhagic E. coli (EHEC) | Represses biofilm formation nih.govjmb.or.krkoreascience.kr |

Modulation of Bacterial Persister Cell States

Persister cells are a dormant, non-growing subpopulation of bacteria that exhibit high tolerance to antibiotics. The ability to modulate the state of these cells is a key strategy in combating chronic infections. The fatty acid signaling molecule cis-2-decenoic acid has been shown to revert persister cells of Pseudomonas aeruginosa and Escherichia coli from a dormant to a metabolically active and antibiotic-susceptible state nih.govpsu.edu. This awakening of persister cells is associated with an increase in their respiratory activity and changes in the expression of metabolic markers nih.gov. The presence of cis-2-decenoic acid has also been found to lead to a decrease in the number of persister cells that are isolated nih.gov. Furthermore, studies on medium-chain saturated fatty acids, including undecanoic acid, lauric acid, and N-tridecanoic acid, have demonstrated their ability to inhibit the formation of E. coli persister cells nih.govjmb.or.krkoreascience.kr.

| Compound | Organism | Effect |

| cis-2-Decenoic acid | Pseudomonas aeruginosa, Escherichia coli | Reverts persister cells to a metabolically active state nih.govpsu.edu |

| cis-2-Decenoic acid | Pseudomonas aeruginosa, Escherichia coli | Decreases the number of isolated persister cells nih.gov |

| Undecanoic acid, Lauric acid, N-Tridecanoic acid | Escherichia coli | Inhibits persister cell formation nih.govjmb.or.krkoreascience.kr |

Proposed Mechanisms of Action on Cellular Integrity

2-Tridecenoic acid and its derivatives have been shown to impact the fundamental structure and function of microbial cells, particularly their membranes.

Research indicates that certain fatty acids can disrupt the integrity of bacterial cell membranes, leading to cellular leakage and autolysis. For instance, the methyl ester of tridecanoic acid, tridecanoic acid methyl ester (TAME), has been observed to cause significant extracellular leakage and morphological disruption in bacteria such as Enterococcus faecalis and Salmonella enterica. nih.gov Scanning electron microscopy has visually confirmed the rupturing of bacterial cells, which is attributed to fatty acid-induced autolysis. nih.gov This disruptive capability is a key component of its antimicrobial properties. The mechanism is believed to involve the interaction of the fatty acid with the membrane phospholipids. While Gram-positive bacteria are more susceptible, the outer membrane of Gram-negative bacteria can provide a barrier against these hydrophobic substances. nih.gov

The incorporation of exogenous fatty acids into the cellular membrane of bacteria can increase membrane fluidity. jmb.or.krnih.gov This alteration in fluidity can, in turn, enhance the susceptibility of the bacteria to antimicrobial agents. jmb.or.krnih.gov Studies on fatty acids like N-tridecanoic acid suggest that their effectiveness in inhibiting persister cell formation in bacteria like E. coli is linked to this increase in membrane fluidity. jmb.or.kr Persister cells, which are metabolically dormant, are often found in biofilms and exhibit high tolerance to antibiotics. jmb.or.kr The increased fluidity makes the membranes of exponential phase cells more vulnerable compared to the more rigid membranes of stationary phase cells. jmb.or.krnih.gov The ability of fatty acids to modulate membrane fluidity is a crucial aspect of their biological activity, potentially disrupting the protective barrier of microbial communities. nih.gov

Cell Membrane Disruption

Inter-species Chemical Signaling

2-Tridecenoic acid functions as a signaling molecule in the complex communication networks between different bacterial species.

2-Tridecenoic acid is recognized as an analog of Diffusible Signal Factors (DSFs). DSFs are a family of cis-2-unsaturated fatty acids that act as intercellular communication signals in several pathogenic bacteria. researchgate.net These signaling molecules are involved in regulating virulence, biofilm formation, and antibiotic resistance. researchgate.net For example, cis-2-decenoic acid, a related molecule, is known to induce the dispersion of biofilms in multiple bacterial species, including Pseudomonas aeruginosa, and even the fungus Candida albicans, highlighting an inter-kingdom signaling role. frontiersin.org Pseudomonas aeruginosa, an opportunistic pathogen, can sense DSF family molecules produced by other bacteria, which influences its own biofilm formation and antibiotic tolerance. nih.govresearchgate.net

The activity of 2-tridecenoic acid as a DSF analog places it firmly within the realm of quorum sensing (QS) modulation. QS is a cell-density-dependent communication system that allows bacteria to coordinate gene expression and community behaviors. mdpi.com DSF signaling is a specific type of QS. frontiersin.org In many Gram-negative bacteria, QS systems regulate the production of virulence factors and the development of biofilms. researchgate.net By acting as a signaling molecule, 2-tridecenoic acid and its relatives can influence these QS-controlled processes. For instance, the addition of an exogenous DSF, cis-2-dodecenoic acid (BDSF), has been shown to inhibit biofilm formation in P. aeruginosa. mdpi.com An in-silico study identified 2-tridecenoic acid as a potential quorum sensing molecule that could interact with key proteins in Candida albicans filamentation. nih.gov

The biological activity of DSF family molecules is highly dependent on their specific chemical structure. Key structural features are necessary for their perception by bacterial sensors, such as the PA1396 histidine kinase in P. aeruginosa. nih.govresearchgate.net Research has shown that the cis configuration of the double bond at the C-2 position is crucial for activity; trans isomers are largely inactive. nih.gov Furthermore, a free carboxylic acid group is essential for signaling, as derivatives with modified carboxyl groups (e.g., esters, amides) lose their activity. nih.govresearchgate.net The length of the fatty acid chain also plays a significant role. Studies on P. aeruginosa have revealed that cis-2-unsaturated fatty acids with chain lengths between 12 and 14 carbons are active, while those with longer chains are not. researchgate.net Interestingly, for some signaling activities, the presence of a methyl branch on the chain is not a strict requirement, as unbranched molecules like cis-2-tridecenoic acid can be as effective as their branched counterparts. researchgate.net

Quorum Sensing Modulation

Enzymatic Inhibition Studies

Research into the direct modulation of glycolate (B3277807) oxidase by 2-tridecenoic acid is not extensively detailed in the currently available literature. However, studies on related fatty acids and enzyme systems provide context. For instance, the overexpression of the operon for glycolate oxidase in Pseudomonas putida has been shown to prevent the accumulation of glycolaldehyde (B1209225) and glycolic acid, enabling the organism to grow in high concentrations of ethylene (B1197577) glycol. mdpi.com This highlights the importance of glycolate oxidase in metabolic pathways that process two-carbon compounds. While direct inhibition data for 2-tridecenoic acid is sparse, the broader field of enzyme inhibition by fatty acids is well-established.

2-Tridecenoic acid has been investigated for its interactions with various other enzymes. In a molecular docking study, 2-tridecenoic acid was one of several compounds analyzed for its potential to inhibit tyrosinase, an enzyme involved in melanogenesis. researchgate.net

In the context of snake venom enzymes, the interaction of phospholipase A2 (PLA2) with the related compound tridecanoic acid has been studied to understand the enzyme's catalytic mechanism. researchgate.netacs.org These studies provide insights into how fatty acids can bind to the active sites of enzymes and influence their activity. researchgate.netacs.org

Furthermore, the methyl ester of tridecanoic acid has been shown to be a good inhibitor of DNA gyrase, an essential bacterial enzyme. nih.gov This indicates that derivatives of tridecanoic acid can have significant antibacterial properties by targeting key enzymes in bacterial metabolic pathways.

| Enzyme Studied | Interacting Compound | Research Context | Finding |

| Tyrosinase | 2-Tridecenoic acid | Molecular docking study for melanogenesis inhibitors. researchgate.net | Investigated as a potential inhibitor. researchgate.net |

| Phospholipase A2 | Tridecanoic acid | Study of snake venom enzyme catalysis. researchgate.netacs.org | Fatty acid binds to the active site, influencing activity. researchgate.netacs.org |

| DNA Gyrase | Tridecanoic acid methyl ester | Antibacterial mode of action study. nih.gov | Acts as a good inhibitor of this essential bacterial enzyme. nih.gov |

Synthetic Chemistry and Derivatization Strategies

Chemical Synthesis Methodologies

The synthesis of 2-tridecenoic acid is approached with specific chemical goals in mind, whether for its use as a building block or as a final product with specific stereochemistry.

2-Tridecenoic acid is a recognized chemical intermediate with applications in various sectors. medchemexpress.comchemicalbook.commyskinrecipes.com Its bifunctional nature—a terminal carboxylic acid and a reactive double bond—allows it to be a precursor in the synthesis of more complex molecules. For instance, the double bond can be functionalized through reactions like epoxidation or hydroformylation, paving the way for the creation of precursors to polyesters and polyamides. vulcanchem.com In the realm of materials science, it serves as a precursor for bio-based plastics through metathesis polymerization, yielding polyesters with significant tensile strength. vulcanchem.com Furthermore, its amphiphilic structure makes it a useful intermediate in the production of biodegradable surfactants. vulcanchem.com

Controlling the geometry of the carbon-carbon double bond is crucial in the synthesis of 2-tridecenoic acid, as the cis and trans isomers can exhibit different physical properties and biological activities. To achieve high selectivity for the desired E (trans) configuration, specific stereoselective methods are employed. vulcanchem.com One of the most common and effective approaches is the Horner-Wadsworth-Emmons (HWE) reaction. vulcanchem.com This reaction involves a phosphonate (B1237965) ester and a tridecanal (B79276) derivative, reliably yielding the trans isomer with high selectivity. vulcanchem.com Other related olefination reactions, such as the Wittig reaction, are also plausible routes for synthesizing α,β-unsaturated acids like 2-tridecenoic acid. vulcanchem.com

For the synthesis of related unsaturated fatty acids, alternative strategies that could be adapted include the partial hydrogenation of a corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst, which typically yields the cis (Z) isomer. vulcanchem.com These methods provide chemists with the tools to access specific isomers for various research and industrial applications.

| Stereoselective Synthesis Method | Reactants | Primary Product Configuration | Reference |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ester, Tridecanal derivative | E (trans) | vulcanchem.com |

| Wittig Reaction | Phosphonium ylide, Aldehyde | Typically Z-selective with unstabilized ylides | vulcanchem.com |

| Partial Hydrogenation (Lindlar's Catalyst) | Alkyne (e.g., Tridec-2-ynoic acid) | Z (cis) | vulcanchem.com |

Role as a Chemical Intermediate

Design and Synthesis of Functional Derivatives

The carboxylic acid and alkene functionalities of 2-tridecenoic acid are prime targets for derivatization, enabling the synthesis of molecules with modified physical, chemical, and biological properties.

The carboxylic acid group of 2-tridecenoic acid readily undergoes esterification to produce a variety of ester derivatives. This is a common strategy for several purposes, including the creation of prodrugs, modification of solubility, and preparation for analytical procedures. For example, fatty acids are often converted to their methyl esters to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). vulcanchem.com

Synthetically, esters can be formed by reacting 2-tridecenoic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive acyl halide or anhydride, which is then reacted with an alcohol. acgpubs.org This latter approach is used in the synthesis of complex natural product derivatives, where fatty acids, including the saturated analogue tridecanoic acid, are appended to triterpenoid (B12794562) scaffolds. acgpubs.org Research has also documented the synthesis of complex esters like 9-(palmitoyloxy)tridecanoic acid from 9-hydroxy tridecanoic acid, demonstrating how the fatty acid chain can be part of either the acid or alcohol portion of the ester. nih.gov

Introducing hydroxyl (-OH) groups onto the carbon chain of 2-tridecenoic acid creates hydroxylated derivatives with altered polarity and potential for further functionalization. The position of the hydroxyl group can be controlled through different synthetic strategies. For example, the synthesis of 9-hydroxy tridecanoic acid has been achieved as a key step in producing a family of chemically edited fatty acid derivatives. nih.gov

Biocatalysis offers a powerful method for specific hydroxylation. Enzymes from the CYP152 family, for instance, are capable of α-hydroxylation of fatty acids. nii.ac.jp Furthermore, recombinant microorganisms can be engineered to express modified ω-hydroxylase enzymes, which specifically introduce a hydroxyl group at the terminal (ω) carbon of a fatty acid chain. google.com These enzymatic methods provide a route to regio- and stereospecific hydroxylated fatty acids that are challenging to produce through traditional chemical synthesis.

| Derivative Class | Parent Compound | Synthetic Goal / Method | Reference |

| Methyl Ester | 2-Tridecenoic Acid | Increase volatility for GC-MS analysis | vulcanchem.com |

| Triterpenoid Ester | Tridecanoic Acid | Synthesis of novel cytotoxic agents | acgpubs.org |

| 9-Hydroxy Derivative | Tridecanoic Acid | Chemical synthesis of abridged fatty acid derivatives | nih.gov |

| ω-Hydroxy Derivative | Fatty Acids | Production in recombinant microorganisms using engineered hydroxylases | google.com |

| α-Hydroxy Derivative | Fatty Acids | Biocatalytic hydroxylation via CYP152 enzymes | nii.ac.jp |

The conjugation of fatty acids to carbohydrate scaffolds is a strategy employed to create novel molecules with diverse applications, including potential antimicrobial agents. tudublin.ie While specific examples of 2-tridecenoic acid conjugated to carbohydrates are not prominent in the literature, general synthetic methodologies are well-established. These typically involve forming an ester or ether linkage between the fatty acid and a hydroxyl group on the sugar moiety. tudublin.ie

The synthesis of such conjugates often requires protecting group chemistry to selectively modify specific positions on the carbohydrate. For instance, a series of fatty acid ester and ether derivatives have been synthesized using various polyhydroxylated scaffolds, including carbohydrates, to explore their structure-activity relationships. tudublin.ie The synthesis of complex glycoconjugates, such as trisaccharides found in antibiotics, demonstrates the feasibility of attaching modified hydrocarbon chains to sugar backbones. acs.org These synthetic precedents indicate that 2-tridecenoic acid could be similarly incorporated into carbohydrate-based structures to generate novel glycolipids.

Isotopic Labeling for Research Applications

The introduction of isotopic labels into a molecule is a powerful technique for elucidating metabolic pathways, quantifying biological processes, and serving as internal standards in analytical chemistry. acs.org While specific research detailing the isotopic labeling of 2-tridecenoic acid is not extensively documented in publicly available literature, the principles and methods for labeling structurally similar fatty acids, particularly α,β-unsaturated carboxylic acids, provide a clear framework for how such labeling could be achieved and applied.

Isotopically labeled 2-tridecenoic acid would be an invaluable tool for a variety of research applications. By replacing specific atoms (typically carbon or hydrogen) with their heavier, stable isotopes (such as ¹³C or ²H/Deuterium), researchers can track the molecule's journey through a biological system without altering its fundamental chemical properties. cymitquimica.com

Strategies for Isotopic Labeling

The synthesis of isotopically labeled 2-tridecenoic acid can be approached through several established synthetic organic chemistry routes. The choice of method would depend on the desired isotope and the specific position of the label within the molecule.

Deuterium (B1214612) Labeling (²H): Deuterium can be incorporated into the 2-tridecenoic acid molecule at various positions. For instance, deuteration at the C-2 and C-3 positions of the carbon-carbon double bond could be achieved during the synthesis of the α,β-unsaturated system. cymitquimica.com General methods for the hydrogenation of alkynes using deuterium gas over a Lindlar catalyst could produce a (Z)-alkene, which could then be incorporated into the full fatty acid structure. Alternatively, base-catalyzed H/D exchange reactions on the saturated analogue, tridecanoic acid, followed by enzymatic or chemical desaturation, could potentially introduce deuterium. While commercially available, deuterated tridecanoic acid (tridecanoic-2,2-d2 acid) is the saturated form, its synthesis showcases the feasibility of introducing deuterium at the α-position. acs.org

Carbon-13 Labeling (¹³C): Introducing a ¹³C label often requires building the carbon skeleton from a ¹³C-enriched starting material. For labeling the carboxyl carbon (C-1), a common strategy involves using potassium cyanide enriched with ¹³C (K¹³CN) to displace a halide from an eleven-carbon alkyl chain, followed by hydrolysis of the resulting nitrile to the carboxylic acid. measurlabs.com Labeling other positions would necessitate more complex multi-step syntheses, starting from smaller, appropriately labeled building blocks. measurlabs.com These labeled precursors would then be used in established reactions for forming α,β-unsaturated acids, such as the Horner-Wadsworth-Emmons reaction.

Research Applications

The primary application of isotopically labeled 2-tridecenoic acid would be in metabolic tracer studies using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These studies allow for the precise tracking of the fatty acid's absorption, distribution, metabolism, and excretion.

Metabolic Pathway Analysis: By introducing ¹³C-labeled 2-tridecenoic acid into a biological system (e.g., cell culture or an animal model), researchers could trace the ¹³C atoms as they are incorporated into downstream metabolites. This would help determine if 2-tridecenoic acid is elongated, desaturated, or undergoes β-oxidation.

Quantitative Analysis: Deuterated 2-tridecenoic acid would serve as an ideal internal standard for quantitative analysis of the unlabeled compound in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). cymitquimica.com Because it is chemically identical to the analyte, it co-elutes and ionizes similarly, correcting for sample loss during extraction and analysis, thereby enabling highly accurate quantification.

Enzyme Mechanism Studies: Positional isotopic labeling can be used to investigate the mechanisms of enzymes involved in fatty acid metabolism. For example, by observing the kinetic isotope effect of a deuterated substrate, researchers can infer which C-H bond-breaking steps are rate-limiting in an enzymatic reaction.

The following table outlines potential isotopically labeled versions of 2-tridecenoic acid and their primary research applications.

| Isotopologue | Label Position | Isotope | Potential Research Application |

| [1-¹³C]-2-Tridecenoic acid | Carboxyl Carbon | ¹³C | Tracing metabolic fate via β-oxidation; Decarboxylation studies. |

| [2-²H]-2-Tridecenoic acid | Alpha-carbon | ²H (Deuterium) | Studying enzyme kinetics (Kinetic Isotope Effect); Internal standard for MS. |

| [3-²H]-2-Tridecenoic acid | Beta-carbon | ²H (Deuterium) | Investigating mechanisms of saturation/desaturation enzymes. |

| [U-¹³C]-2-Tridecenoic acid | Uniformly Labeled | ¹³C | Global metabolic flux analysis; Identifying all downstream metabolites. |

| [¹³C₄]-2-Tridecenoic acid | Specific carbons in chain | ¹³C | Elucidating chain elongation or shortening pathways. |

This table is conceptual and illustrates potential labeled compounds and their uses based on general principles of isotopic labeling in fatty acid research, as specific data for 2-tridecenoic acid is limited.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are fundamental for determining the molecular structure of 2-tridecenoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-tridecenoic acid.

¹H NMR: The proton NMR spectrum of 2-tridecenoic acid shows distinct signals that correspond to the different types of protons in the molecule. For instance, the vinylic protons on the carbon-carbon double bond typically appear as a multiplet in the region of δ 5.35–5.45 ppm. The α-methylene protons, which are adjacent to the carboxylic acid group, are observed as a triplet at approximately δ 2.34 ppm. vulcanchem.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically downfield. The sp² hybridized carbons of the double bond also have distinct chemical shifts that help confirm the presence and position of the unsaturation. nih.gov

| ¹H NMR Data for 2-Tridecenoic Acid | | :--- | :--- | | Assignment | Chemical Shift (ppm) | | Vinylic protons | 5.35–5.45 (multiplet) | | α-methylene protons | 2.34 (triplet) |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of 2-tridecenoic acid, aiding in its identification.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique often coupled with liquid chromatography. It is particularly useful for analyzing the intact molecule, typically by observing the deprotonated molecule [M-H]⁻ in negative ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile compounds. vulcanchem.com For GC-MS analysis, 2-tridecenoic acid is often derivatized, for example, to its methyl ester, to increase its volatility. vulcanchem.com The mass spectrum obtained from GC-MS shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 2-tridecenoic acid, a prominent peak in the GC-MS spectrum is observed at m/z 43. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in 2-tridecenoic acid by measuring the absorption of infrared radiation.

The FT-IR spectrum of 2-tridecenoic acid displays several characteristic absorption bands. A strong absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group. vulcanchem.com The presence of a trans double bond is confirmed by an absorption band at approximately 960 cm⁻¹, which corresponds to the C-H out-of-plane bending vibration. vulcanchem.com Other notable peaks include those for the C-H stretching of the alkyl chain.

| FT-IR Data for 2-Tridecenoic Acid | | :--- | :--- | | Functional Group | Absorption Band (cm⁻¹) | | C=O (Carboxylic acid) | ~1710 | | C-H (trans C=C) | ~960 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. While isolated double bonds have absorptions in the far UV region, the carboxylic acid group can influence the spectrum. Studies on similar fatty acids and oils containing them have shown absorption peaks in the UV region that can be used for characterization and quantification. researchgate.netresearchgate.netmdpi.com

Infrared Spectroscopy (FT-IR)

Chromatographic Separation Methods

Chromatographic techniques are essential for separating 2-tridecenoic acid from complex mixtures, allowing for its accurate quantification.

Both GC and HPLC are powerful separation techniques widely used in the analysis of fatty acids.

Gas Chromatography (GC): GC is a standard method for the analysis of fatty acids, including 2-tridecenoic acid. vwr.comchemimpex.com To improve volatility and thermal stability, fatty acids are typically converted to their corresponding methyl esters (FAMEs) prior to GC analysis. vulcanchem.com The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The retention time of the 2-tridecenoic acid methyl ester helps in its identification, and the peak area is used for quantification. bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of 2-tridecenoic acid without the need for derivatization, although derivatization can be used to enhance detection. unco.edu Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed. vulcanchem.com This method allows for the separation of 2-tridecenoic acid from other fatty acids based on differences in their hydrophobicity. vulcanchem.com HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry, for sensitive and selective detection. vulcanchem.comunco.edu

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Advanced Structural Elucidation Techniques

While a single-crystal X-ray diffraction structure for 2-tridecenoic acid is not prominently available in the literature, significant structural insights can be derived from the analysis of its close chemical analogs, particularly its saturated counterpart, tridecanoic acid (C13:0), and other long-chain fatty acids. X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, revealing details about bond lengths, bond angles, and intermolecular packing.

Long-chain organic molecules like fatty acids often exhibit polymorphism, meaning they can crystallize in multiple different forms (polymorphs or polytypes). researchgate.net These forms differ in their molecular packing, which affects their physical properties. X-ray diffraction is the definitive method for identifying and characterizing these different crystal forms. researchgate.net The analysis typically reveals two key sets of information: short-spacing values (d ≈ 3-6 Å), which relate to the lateral packing of the hydrocarbon chains, and long-spacing values (d > 25 Å), which correspond to the layer thickness defined by the chain length and tilt angle. uva.nl

A relevant example is the crystal structure of N-tridecanoic acid, an amide derivative, which has been resolved within a protein complex. Such studies provide precise coordinates for the atoms of the tridecanoic acid moiety, confirming its extended alkyl chain conformation. Studies on the broader family of even-numbered saturated carboxylic acids have identified several crystal modifications, including triclinic (A₂, A_super), monoclinic (C, B, E), and orthorhombic (E, B) forms, each with distinct unit cell parameters and packing arrangements. researchgate.net This knowledge base is crucial for interpreting the powder X-ray diffraction patterns of new fatty acids and understanding how the introduction of a C2-C3 double bond in 2-tridecenoic acid might influence its crystal packing relative to its saturated analog.

Table 2: Crystal Structure Information for a Related Analog

| Compound | Formula | Method | PDB ID | Description |

|---|

Application as Analytical Standards and Surrogates

The efficacy of quantitative analytical methods often depends on the use of appropriate standards for calibration and quality control. Due to their high purity and chemical stability, 2-tridecenoic acid and its more commonly used saturated analog, tridecanoic acid, are employed as reference and internal standards in a variety of analytical applications.

In quantitative analysis, particularly with chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The ratio of the analyte signal to the IS signal is then used for quantification. This procedure corrects for variations in sample injection volume, detector response, and sample loss during preparation.

Tridecanoic acid (C13:0) is an ideal internal standard for the analysis of other fatty acids in complex biological and environmental matrices for several reasons. researchgate.net It has chemical properties very similar to other long-chain fatty acids, ensuring it behaves similarly during extraction and derivatization steps. However, as an odd-chain fatty acid, it is naturally absent or present in only trace amounts in most biological samples, preventing interference with the endogenous analytes. researchgate.net

Its utility has been demonstrated in diverse applications, including:

Food Analysis: Used as an IS for the quantification of fatty acids in eggs by gas chromatography (GC). researchgate.net

Environmental Monitoring: Employed as a surrogate internal standard for the determination of fatty acids (C8–C22) in wastewater samples by GC-Mass Spectrometry (GC-MS). chemicalbook.com

Industrial Chemistry: Utilized as an IS for the analysis of components in industrial alkyd resins by GC and HPLC-MS. sigmaaldrich.com

Metabolomics: Applied as an IS for quantifying arachidonic acid metabolites from endothelial cell cultures using HPLC-MS. sigmaaldrich.com

Table 3: Applications of Tridecanoic Acid as an Internal Standard

| Analytical Method | Matrix | Analyte(s) | Source |

|---|---|---|---|

| Gas Chromatography (GC-FID) | Eggs | Fatty Acid Methyl Esters | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Wastewater | C8-C22 Fatty Acids | chemicalbook.com |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Endothelial Cell Cultures | Arachidonic Acid Metabolites | sigmaaldrich.com |

The validation of an analytical method is essential to ensure its results are reliable, accurate, and reproducible. High-purity reference standards are fundamental to this process. 2-Tridecenoic acid or its saturated analog can be used to establish and verify key performance characteristics of an analytical method intended for fatty acid analysis.

Method validation parameters assessed using a reference standard include:

Specificity: Ensuring the analytical signal corresponds only to the analyte of interest.

Linearity: Establishing a calibration curve by analyzing the standard at multiple concentrations to demonstrate a proportional relationship between signal response and concentration. A high coefficient of determination (R²) for the calibration curve, such as the R² of 0.9999 reported for a tridecanoic acid derivative, indicates excellent linearity. unco.edu

Accuracy: Determined by performing recovery studies, where a known amount of the standard is added to a sample matrix and the percentage recovered is measured. Recovery values between 96-104% are often considered acceptable. unand.ac.id

Precision: Assessed by the repeatability (RSD of multiple analyses of the same sample) and reproducibility of the method. unand.ac.id

Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. unand.ac.id

By using 2-tridecenoic acid as a reference standard, laboratories can validate that their methods for fatty acid analysis meet the stringent requirements for accuracy and reliability demanded in quality control and research settings. researchgate.netunand.ac.id

Table 4: Example Method Validation Parameters Determined Using Fatty Acid Standards

| Validation Parameter | Example Value/Range | Description | Source |

|---|---|---|---|

| Linearity (R²) | 0.9999 | Coefficient of determination for a calibration curve of a tridecanoic acid derivative. | unco.edu |

| Accuracy (Recovery) | 96.2% – 103.9% | Recovery range for alpha-linolenic acid in formula milk using an internal standard method. | unand.ac.id |

| Precision (Repeatability RSD) | < 1.9% | Relative Standard Deviation for repeat analyses of alpha-linolenic acid. | unand.ac.id |

Metabolic Engineering and Bioproduction

Engineering Microbial Cell Factories

Microbial systems, particularly yeasts and bacteria, are powerful platforms for the production of fatty acids due to their rapid growth and amenability to genetic engineering. chalmers.se However, the natural production of odd-chain fatty acids (OCFAs) like tridecenoic acid is typically negligible in most microorganisms, which predominantly synthesize even-chain fatty acids (ECFAs). nih.govresearchgate.net The core challenge lies in redirecting the cellular metabolism towards the utilization of propionyl-CoA, the precursor for OCFAs, instead of the usual acetyl-CoA starter unit for ECFAs. nih.govtandfonline.com

Optimization of Odd-Chain Fatty Acid Yields

A primary strategy to boost OCFA production is to increase the intracellular pool of propionyl-CoA. nih.govtandfonline.com This can be achieved by supplementing the culture medium with precursors like propionate (B1217596). tandfonline.comfrontiersin.org Studies have shown that feeding propionate to engineered microbial strains can significantly increase the yield of OCFAs. For instance, in engineered Yarrowia lipolytica, optimizing propionate feeding has been shown to enhance the production of heptadecenoic acid (C17:1), a long-chain OCFA. frontiersin.orgmdpi.com

Furthermore, fed-batch co-feeding strategies, where both a primary carbon source like glucose and a precursor like propionate are supplied, have proven effective in further increasing OCFA titers. researchgate.netd-nb.info In one study with Y. lipolytica, a fed-batch co-feeding strategy resulted in the highest reported production of OCFAs in this yeast at the time, reaching 0.75 g/L. researchgate.netd-nb.info

The table below summarizes the impact of different feeding strategies on OCFA production in various engineered microbial strains.

| Microbial Strain | Feeding Strategy | Precursor(s) | Key OCFA Produced | OCFA Titer/Yield | Reference |

| Escherichia coli | Supplementation | Propionate | Undecanoic acid (C11:0), Tridecanoic acid (C13:0) | 297 mg/L | researchgate.net |

| Yarrowia lipolytica | Propionate Feeding Optimization | Propionate | Heptadecenoic acid (C17:1) | - | frontiersin.org |

| Yarrowia lipolytica | Fed-batch Co-feeding | Glucose, Propionate | Heptadecenoic acid (C17:1) | 0.75 g/L | researchgate.netd-nb.info |

| Cutaneotrichosporon oleaginosus | Propionic Acid Conversion | Propionic Acid | - | 0.94 g/L | chalmers.senih.gov |

| Rhodotorula toruloides | Propionic Acid Conversion | Propionic Acid | - | 89% of total fatty acids | chalmers.senih.gov |

Genetic Manipulation of Lipid Metabolism Pathways

Beyond precursor feeding, direct genetic manipulation of lipid metabolism pathways is crucial for high-yield OCFA production. nih.govtandfonline.com This involves the overexpression of genes that "push" the metabolic flux towards OCFA synthesis and the deletion of genes that "pull" precursors away or degrade the final product.

Key genetic modifications include:

Overexpression of Propionyl-CoA Synthesis Pathways: Engineering strains to endogenously produce propionyl-CoA from central carbon metabolites like glucose is a key strategy. frontiersin.orgnih.gov This can be achieved by constructing modular metabolic pathways. For example, a seven-gene modular pathway was created in Y. lipolytica to enable de novo OCFA biosynthesis from glucose. frontiersin.orgnih.gov

Deletion of Competing Pathways: Disrupting pathways that consume propionyl-CoA for other purposes can increase its availability for OCFA synthesis. Deletion of the PHD1 gene, which is involved in the methylcitrate cycle that catabolizes propionate, has been shown to significantly improve OCFA production in Y. lipolytica. researchgate.netd-nb.info

Expression of Specific Thioesterases: Introducing thioesterases with a preference for odd-chain acyl-ACPs can control the chain length of the fatty acids produced. For instance, expressing an acyl-ACP thioesterase from Umbellularia californica in E. coli led to the production of undecanoic acid (C11) and tridecanoic acid (C13). researchgate.net

The following table details the effects of specific genetic modifications on OCFA production.

| Organism | Genetic Modification | Effect on OCFA Production | Key OCFA(s) | Reference |

| Yarrowia lipolytica | Modular pathway (7 genes) overexpression | 7.2-fold increase in OCFA production in an obese strain | - | frontiersin.orgnih.gov |

| Yarrowia lipolytica | Deletion of PHD1 gene | Increased OCFA ratio to 46.82% of total lipids | Heptadecenoic acid | researchgate.netd-nb.info |

| Yarrowia lipolytica | Overexpression of YlOLE1 and YlDGA2 | Increased OCFA content, particularly C17:1 | cis-9-heptadecenoic acid (C17:1) | mdpi.com |

| Escherichia coli | Overexpression of thrABC* and tdcB | Increased proportion of odd-chain fatty acids | - | google.com |

| Yarrowia lipolytica | Deletion of SNF1 lipid regulator | Constitutive lipid accumulation | - | mdpi.com |

Strain Development for Specific Fatty Acid Production

The development of robust microbial strains tailored for the production of specific OCFAs, such as 2-tridecenoic acid, involves a combination of the strategies mentioned above. The ideal host organism should possess a high capacity for lipid accumulation and be amenable to extensive genetic engineering. acs.org Oleaginous yeasts like Yarrowia lipolytica are particularly promising due to their natural ability to store high levels of lipids. chalmers.seacs.org

Strain development often follows an iterative cycle of design, build, test, and learn. This involves:

Selection of a suitable host: Organisms like Y. lipolytica, Rhodotorula toruloides, and Cutaneotrichosporon oleaginosus have shown potential for OCFA production. chalmers.senih.gov

Rational design of metabolic modifications: Based on known metabolic pathways, genes are selected for overexpression or deletion to channel metabolic flux towards the desired product. tandfonline.com

Implementation of genetic modifications: Advanced synthetic biology tools, such as CRISPR/Cas9, facilitate precise and efficient genome editing. frontiersin.org

Characterization of engineered strains: Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are used to quantify the production of specific fatty acids. frontiersin.org

Process optimization: Cultivation conditions, including media composition and feeding strategies, are optimized to maximize product yield. mdpi.com

Through such systematic engineering, it is feasible to develop microbial cell factories capable of producing 2-tridecenoic acid and other valuable OCFAs at industrially relevant scales.

Plant Metabolic Engineering for Altered Lipid Profiles

In addition to microbial systems, metabolic engineering of plants offers a promising avenue for producing novel fatty acids, including OCFAs. frontiersin.org The goal is to modify the lipid composition of oilseed crops to accumulate valuable fatty acids that are not naturally present or are found in low quantities. researchgate.net

Engineering plant lipid metabolism for OCFA production faces similar challenges to microbial engineering, primarily the need to generate and effectively utilize propionyl-CoA. Strategies to alter plant lipid profiles often involve the introduction of heterologous genes and the modification of endogenous pathways. nih.gov

Key approaches in plant metabolic engineering include:

Introduction of Novel Thioesterases: Expressing thioesterases with specificities for medium-chain fatty acids can lead to the accumulation of shorter-chain fatty acids. researchgate.net

Modification of Fatty Acid Synthase (FAS) and Elongase Activities: Altering the components of the FAS complex or introducing specific elongases can influence the chain length of the fatty acids produced. frontiersin.org

Enhancing Triacylglycerol (TAG) Assembly: To ensure that the newly synthesized OCFAs are incorporated into storage lipids (TAGs), it is often necessary to co-express enzymes involved in TAG assembly, such as lysophosphatidic acid acyltransferases (LPAAT) and diacylglycerol acyltransferases (DGAT). researchgate.net

While the production of 2-tridecenoic acid specifically in plants is not yet a major focus, the foundational tools and strategies developed for altering plant lipid profiles provide a clear roadmap for future research in this area. nih.gov The successful engineering of plants to produce other unusual fatty acids demonstrates the potential for developing crops that can serve as a sustainable source of 2-tridecenoic acid. researchgate.net

Ecological and Environmental Research Applications

Biomarker in Trophic Ecology

Current scientific literature does not support the role of 2-tridecenoic acid as a recognized biomarker in trophic ecology. Extensive searches for studies investigating this specific compound as an indicator of dietary inputs or trophic levels within food webs have not yielded relevant findings. While fatty acids, in general, are widely utilized as biomarkers to trace energy flow and predator-prey relationships in aquatic and terrestrial ecosystems, the focus has been on other more abundant or specific fatty acids. tamu.edufrontiersin.org For instance, odd- and branched-chain fatty acids (OBCFAs), including the saturated tridecanoic acid (C13:0), have been explored as biomarkers for rumen fermentation and microbial activity. mdpi.comresearchgate.net However, this research does not extend to 2-tridecenoic acid.

Role in Biodegradation Processes

The role of 2-tridecenoic acid in biodegradation processes is an area with minimal but emerging research. Some studies suggest its potential involvement in microbial signaling and enzymatic reactions.

One area of investigation is its role as a quorum-sensing signal. A study on the bacterium Stenotrophomonas maltophilia suggested that a molecule, potentially Δ2-tridecenoic acid, could be a DSF-like (Diffusible Signal Factor) quorum-sensing signal. uab.cat These signaling molecules are crucial for regulating various bacterial processes, which can include the degradation of complex organic compounds.

Additionally, research into the enzymatic degradation of α,β-unsaturated fatty acids provides insight into potential biodegradation pathways for 2-tridecenoic acid. Studies on CYP152 peroxygenases, a class of enzymes that can be involved in the breakdown of fatty acids, have used trans-2-tridecenoic acid as a substrate. researchgate.net This indicates that microorganisms possessing such enzymes could potentially degrade this compound. The anaerobic biodegradation of the alkane n-hexadecane has been shown to produce tridecanoic acid, but research has not detailed the formation or degradation of 2-tridecenoic acid in these pathways. nih.gov

Presence in Archaeological Materials

There is no scientific evidence to suggest the presence of 2-tridecenoic acid as a significant biomarker within archaeological materials. Numerous studies on organic residues in archaeological pottery and other artifacts frequently mention the use of n-tridecanoic acid as an internal standard for gas chromatography-mass spectrometry (GC-MS) analysis. ijcs.rodoi.org An internal standard is a known compound added to a sample in a known concentration to facilitate the quantification of other compounds. Its use in this manner does not imply its presence in the original archaeological context.

Analyses of ancient lipids from pottery focus on a range of other fatty acids to infer diet and vessel use, such as palmitic acid, stearic acid, and various unsaturated and branched-chain fatty acids that are biomarkers for specific resources like ruminant fats, fish oils, or plant materials. researchgate.netnih.govmdpi.com However, 2-tridecenoic acid is not identified as a biomarker in these studies.

Future Research Directions

Elucidating Novel Biological Functions

While some biological activities of 2-tridecenoic acid and its related compounds have been identified, a vast landscape of potential functions remains uncharted. Future investigations should focus on uncovering novel biological roles beyond the currently known applications. The compound is known to be an organic fatty acid, and similar fatty acids have shown potential in inhibiting bacterial infections and inflammation-related diseases. medchemexpress.com Research into its methyl ester, tridecanoic acid methyl ester (TAME), has demonstrated antibacterial properties against various gastrointestinal pathogens. nih.govresearchgate.net The mechanism often involves the disruption of the bacterial cell membrane. nih.gov

Further research could explore its role in metabolic signaling pathways. For instance, a recent study highlighted that 12-tridecenoic acid could contribute to hepatic steatosis by inhibiting the CPT1A enzyme, suggesting a role in fatty acid oxidation. frontiersin.org Although the biological functions of 12-tridecenoic acid are not extensively studied, this finding opens the door for more research into its metabolic impact. frontiersin.org Investigating its effects on various cell types and its interaction with different receptors and enzymes could reveal new therapeutic possibilities. The structural similarity to other bioactive lipids suggests that it could be involved in a range of cellular processes.

Advanced Synthetic Route Development

The development of more efficient and stereoselective synthetic methods for 2-tridecenoic acid is crucial for its availability in research and potential commercial applications. Current synthesis often involves stereoselective methods to ensure the correct (E)-configuration of the double bond, such as the Horner-Wadsworth-Emmons reaction. vulcanchem.com Industrial production can also utilize microbial biosynthesis in engineered Escherichia coli. vulcanchem.com

Future research should aim at developing more sustainable and cost-effective synthetic routes. This could involve the use of novel catalysts, enzymatic synthesis, or metabolic engineering of different microbial strains like Yarrowia lipolytica for high-yield production from renewable feedstocks. vulcanchem.comnih.gov The de novo biosynthesis of odd-chain fatty acids, including tridecanoic acid, has been demonstrated in Yarrowia lipolytica through modular pathway engineering, providing a foundation for producing 2-tridecenoic acid. nih.gov Additionally, exploring new chemical pathways, such as those employing commercially available starting materials to lower production costs, could be beneficial. google.com

Table 1: Comparison of Synthetic Approaches for Unsaturated Fatty Acids

| Synthesis Method | Description | Advantages | Potential for 2-Tridecenoic Acid |

| Horner-Wadsworth-Emmons Reaction | A chemical reaction that produces an alkene with high stereoselectivity, often used for creating trans double bonds. vulcanchem.com | High stereoselectivity for the (E)-isomer. vulcanchem.com | A primary method for laboratory-scale synthesis. |

| Microbial Biosynthesis | The use of engineered microorganisms, such as E. coli or Yarrowia lipolytica, to produce the fatty acid. vulcanchem.comnih.gov | Potentially sustainable and can utilize renewable feedstocks. vulcanchem.com | Promising for large-scale, industrial production. |

| Enzymatic Synthesis | The use of isolated enzymes to catalyze specific steps in the synthesis pathway. | High specificity and mild reaction conditions. | Could be used to create specific isomers or derivatives. |

High-Throughput Screening for Bioactivity

To accelerate the discovery of new applications for 2-tridecenoic acid, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of a compound against a large number of biological targets. This can include screening for antimicrobial activity against a wide range of pathogens, or for antioxidant properties using assays like DPPH and phosphomolybdenum tests. nih.gov